A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.
Queuosine
CAS No.: 57072-36-3
Cat. No.: VC21102356
Molecular Formula: C17H23N5O7
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57072-36-3 |
---|---|
Molecular Formula | C17H23N5O7 |
Molecular Weight | 409.4 g/mol |
IUPAC Name | 2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |
Standard InChI Key | QQXQGKSPIMGUIZ-AEZJAUAXSA-N |
Isomeric SMILES | C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Queuosine features a unique chemical structure that distinguishes it from canonical nucleosides. The defining characteristic of queuosine is the replacement of the N7 nitrogen atom in the standard guanosine structure with a C7 carbon atom, classifying it as a 7-deazapurine . This C7 carbon serves as an attachment point for a methylene linker connected to an unusual 1(S)-amino-2(R),3(S)-dihydroxycyclopent-4-ene unit .
Physical and Chemical Properties
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₃N₅O₇ |
Molecular Weight | 409.4 Daltons |
Monoisotopic Molecular Weight | 409.15974811899997 Daltons |
Standard Gibbs Free Energy of Formation | 60.096756 kcal/mol |
Chemical Classification | 7-deazapurine, modified nucleoside |
The complex structure of queuosine enables unique chemical properties and biological functions that distinguish it from canonical nucleosides . Its 7-deazapurine core with the attached cyclopentene moiety allows for specialized interactions within the tRNA anticodon loop, affecting the recognition of cognate and near-cognate codons during translation .
Structural Features
Queuosine's structure is characterized by several key features:
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A 7-deazaguanosine core structure where the N7 position is replaced with carbon
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A methylene linker attached to this C7 position
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A cyclopentene ring with specific stereochemistry (1(S)-amino-2(R),3(S)-dihydroxycyclopent-4-ene)
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Hydroxyl groups on the cyclopentene ring that can serve as sites for further modification in certain derivatives
This elaborate structure represents one of nature's most complex nucleoside modifications, reflecting its specialized roles in RNA function.
Biosynthesis of Queuosine
The biosynthesis of queuosine involves a multi-step pathway that differs significantly between bacteria and eukaryotes. While bacteria possess the complete enzymatic machinery for de novo queuosine synthesis, eukaryotes must salvage the precursor queuine from dietary sources or gut microbiota .
Bacterial Biosynthesis Pathway
In bacteria, queuosine biosynthesis begins with guanosine-5'-triphosphate (GTP) and proceeds through several intermediates:
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GTP is converted to 7-cyano-7-deazaguanine (preQ₀) via consecutive enzymatic steps catalyzed by GTP cyclohydrolase I, QueD, QueE, and QueC .
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PreQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the NADPH-dependent dehydrogenase QueF .
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The bacterial tRNA-guanine transglycosylase (bTGT) exchanges the guanine 34 nucleobase in specific tRNAs with preQ₁ .
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The inserted preQ₁ is modified to epoxyqueuosine (oQ) by QueA .
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Finally, oQ undergoes reduction to queuosine by either QueG or QueH .
Key Enzymes in Queuosine Biosynthesis
Enzyme | Function | Cofactor/Structure |
---|---|---|
QueF | Reduces preQ₀ to preQ₁ | NADPH-dependent |
bTGT | Incorporates preQ₁ into tRNA | Base-exchange enzyme |
QueA | Converts preQ₁ to oQ in tRNA | S-adenosylmethionine-dependent |
QueG | Reduces oQ to Q | Cobalamin-dependent |
QueH | Alternative enzyme for oQ reduction | [4Fe-4S] cluster + Fe |
The QueH enzyme features an unusual active site architecture with a [4Fe-4S] metallocluster adjacent to a coordinated iron metal, suggesting a unique mechanism for the two-electron reduction/deoxygenation of epoxyqueuosine .
Queuosine in tRNA Modification
Queuosine is specifically found at the wobble position (position 34) of tRNAs with GUN anticodons. This strategic position within the anticodon loop allows queuosine to influence codon recognition and translational dynamics.
tRNAs Modified by Queuosine
tRNA | Anticodon | Corresponding Amino Acid | Codons Decoded |
---|---|---|---|
tRNA^Asp | GUC | Aspartic acid | GAC, GAU |
tRNA^His | GUG | Histidine | CAC, CAU |
tRNA^Asn | GUU | Asparagine | AAC, AAU |
tRNA^Tyr | GUA | Tyrosine | UAC, UAU |
The queuosine modification allows these tRNAs to decode both C-ending and U-ending codons . For U-ending codons, this involves a non-canonical G:U pairing, expanding the decoding capacity of these tRNAs .
Functional Impact on Translation
Queuosine modification significantly influences tRNA function in several ways:
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Translational Speed: Q-tRNA levels control the translation speed of codons decoded by queuosinylated tRNAs. Ribosome profiling studies reveal increased ribosome density (indicating slower translation) at Q-decoded codons in cells lacking queuosine .
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Extended Effects: The translational effects extend beyond directly decoded codons to near-cognate codons like Glu (GAA, GAG), indicating broader impacts on the translational landscape .
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Decoding Fidelity: Queuosine improves the accuracy of translation, reducing misincorporation of amino acids during protein synthesis .
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Methylation Promotion: Queuosinylation promotes Dnmt2-mediated methylation of tRNA, particularly tRNA^Asp, establishing connections between different types of RNA modifications .
Hierarchical clustering of codons according to translational speed results in the consistent separation of Q-decoded and related near-cognate codons from all other codons, highlighting the distinctive impact of queuosine on translation dynamics .
Derivatives of Queuosine
Beyond the basic queuosine modification, several derivatives exist where the cyclopentene ring is further modified. These derivatives show species-specific distribution patterns, suggesting specialized functions in different organisms.
Known Queuosine Derivatives
Derivative | Modification | Occurrence |
---|---|---|
Galactosyl-queuosine (galQ) | Galactose attached to cyclopentene ring | Vertebrates |
Mannosyl-queuosine (manQ) | Mannose attached to cyclopentene ring | Vertebrates |
Glutamyl-queuosine (gluQ) | Glutamic acid esterified to cyclopentene hydroxyl | Bacteria |
The distribution pattern of these derivatives—sugar modifications in vertebrates versus glutamylation in bacteria—suggests that these additional modifications may have evolved to serve organism-specific functions .
Structural Elucidation of Glutamyl-Queuosine
Recent research has elucidated the exact structure of glutamyl-queuosine (gluQ), confirming it as an α-allyl-connected gluQ compound where the glutamyl side chain forms an ester with one of the hydroxyl groups of the cyclopentene ring . This structural verification was accomplished through chemical synthesis, UHPLC-MS-co-injection, and NMR studies .
The precise positioning of these additional modifications likely fine-tunes the decoding properties of the modified tRNAs in different cellular environments, adding another layer of regulation to the translation process.
Biological Functions of Queuosine
Queuosine modifications have profound impacts on cellular functions, particularly in translation and protein homeostasis. Research has revealed several critical biological roles for this modified nucleoside.
Protein Folding and Cellular Stress Response
Effect | Consequence | Model System |
---|---|---|
Altered translation in Q absence | Misfolded protein aggregates | Cell culture, Germ-free mice |
Protein misfolding | Endoplasmic reticulum (ER) stress | Cell culture, Germ-free mice |
ER stress | Activation of unfolded protein response (UPR) | Cell culture, Germ-free mice |
Translational stress | Increased eIF2α phosphorylation | Q1 female mice |
The deregulation of translation upon queuine depletion results in misfolded proteins that trigger endoplasmic reticulum stress and activation of the unfolded protein response, both in cultured human cell lines and in germ-free mice fed with a queuosine-deficient diet . This observation establishes a direct link between queuosine-mediated translation regulation and protein homeostasis.
Nutritional Aspects and Dietary Sources
Unlike most RNA modifications, queuosine in eukaryotes depends on the nutritional availability of its precursor. This creates a fascinating connection between diet, the gut microbiome, and fundamental cellular processes.
Queuine as a Micronutrient
Animals obtain queuine (or its analogs) as a micronutrient from dietary sources and from the gut microbiota . This dependency creates a direct link between nutrition and RNA modification levels, which in turn affect translation and protein homeostasis.
Experimental evidence from germ-free mice fed with a Q-free diet shows that these animals become deficient in queuosine modifications of tRNA, while exogenous administration of queuine restores Q-tRNA levels . This observation confirms the essential role of dietary queuine and gut microbiota in maintaining appropriate levels of queuosine-modified tRNAs.
Tissue-Specific Variation in Queuosinylation
Q-tRNA levels vary considerably between murine tissues, with the brain showing particularly high queuosinylation levels . This tissue-specific variation suggests that different organs may have different requirements for queuosine-mediated translation regulation, possibly related to their specific patterns of gene expression and protein synthesis.
In the absence of sufficient levels of the amino acid tyrosine, dietary supply of queuine has been shown to be essential for survival in mice . This observation further emphasizes the critical nature of this micronutrient for mammalian physiology under certain metabolic conditions.
Role in Health and Disease
Recent research has uncovered significant roles for queuosine modification in health and disease, particularly in neurological functions and cognitive performance.
Cognitive Functions and Neuronal Development
Studies using a Qtrt1 knockout mouse model (Q1 mice) that lacks the ability to incorporate queuine into tRNAs have revealed that loss of Q-tRNA leads to learning and memory deficits . These cognitive impairments are associated with alterations in hippocampal architecture and abnormal neuronal cytoarchitecture .
Proteomics analysis of Q1 mice confirmed deregulation of proteins involved in synaptogenesis and neuronal morphology, providing molecular insights into the structural changes observed in the hippocampus .
Sex-Dependent Effects on Cognitive Performance
Parameter | Effect in Females | Effect in Males |
---|---|---|
Learning and memory deficits | More severe | Less severe |
eIF2α phosphorylation | Increased | Less affected |
Neuronal cognitive functions | More impaired | Less impaired |
One of the most intriguing findings is that while Q-dependent molecular and behavioral phenotypes are identified in both sexes, female mice are affected more severely than males . This sex-dependent difference in the effects of Q-tRNA loss suggests a potential role for queuosine in sex-specific aspects of brain function and cognition.
The increased eIF2α phosphorylation observed in Q1 female mice indicates higher levels of translational stress, which likely contributes to the more pronounced cognitive impairments in females . This finding reveals an unexpected role of protein synthesis regulation in sex-dependent cognitive performance.
Detection and Analysis Methods
The study of queuosine and its precursors has been facilitated by various analytical techniques, with recent advances expanding our ability to detect and quantify these modifications in biological samples.
Direct tRNA Sequencing
Recent research has harnessed direct tRNA sequencing to detect the modification of tRNAs with queuosine and queuosine precursors . This approach allows for the identification and characterization of Q-modified tRNAs in various organisms and under different conditions.
Chemical Synthesis and Structural Analysis
The development of chemical synthesis methods for queuosine derivatives has enabled the structural elucidation of complex modifications like glutamyl-queuosine . These synthetic approaches, combined with advanced analytical techniques such as UHPLC-MS-co-injection and NMR spectroscopy, provide powerful tools for studying the chemistry and biology of queuosine and its derivatives.
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